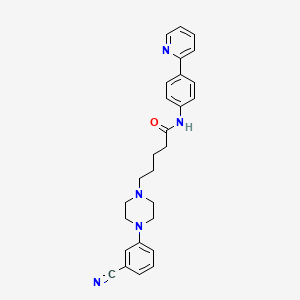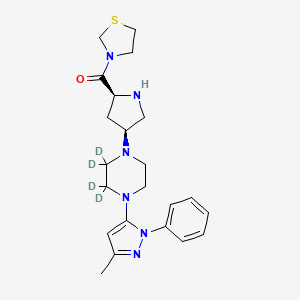
Teneligliptin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Teneligliptin-d4 is a deuterated form of Teneligliptin, a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. Teneligliptin belongs to the class of anti-diabetic drugs known as dipeptidyl peptidase-4 inhibitors. These inhibitors work by increasing the levels of incretin hormones, which help to regulate blood glucose levels by increasing insulin secretion and decreasing glucagon secretion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Teneligliptin-d4 involves the incorporation of deuterium atoms into the Teneligliptin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates, purification, and final product isolation. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Teneligliptin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines. Substitution reactions may produce various substituted derivatives of this compound.
科学的研究の応用
Teneligliptin-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Teneligliptin in pharmaceutical formulations.
Biology: Studied for its effects on cellular processes and metabolic pathways in various biological systems.
Medicine: Investigated for its potential therapeutic effects in the treatment of type 2 diabetes mellitus and related metabolic disorders.
Industry: Used in the development and optimization of pharmaceutical formulations and drug delivery systems.
作用機序
Teneligliptin-d4 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones stimulate insulin secretion and suppress glucagon secretion in a glucose-dependent manner, thereby helping to regulate blood glucose levels. The molecular targets and pathways involved include the incretin receptors and downstream signaling pathways that mediate insulin and glucagon secretion.
類似化合物との比較
Similar Compounds
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used for the treatment of type 2 diabetes mellitus.
Saxagliptin: A dipeptidyl peptidase-4 inhibitor with a similar mechanism of action.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with unique pharmacokinetic properties.
Uniqueness of Teneligliptin-d4
This compound is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This can lead to improved therapeutic efficacy and reduced side effects compared to non-deuterated analogs. Additionally, this compound has been shown to have potent and selective inhibition of dipeptidyl peptidase-4, making it a valuable tool for scientific research and therapeutic applications.
特性
分子式 |
C22H30N6OS |
|---|---|
分子量 |
430.6 g/mol |
IUPAC名 |
[(2S,4S)-4-[2,2,3,3-tetradeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,9D2 |
InChIキー |
WGRQANOPCQRCME-NYTZRLBRSA-N |
異性体SMILES |
[2H]C1(C(N(CCN1[C@H]2C[C@H](NC2)C(=O)N3CCSC3)C4=CC(=NN4C5=CC=CC=C5)C)([2H])[2H])[2H] |
正規SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


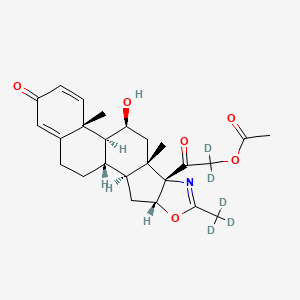
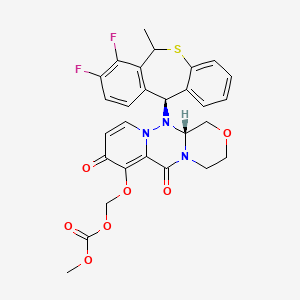

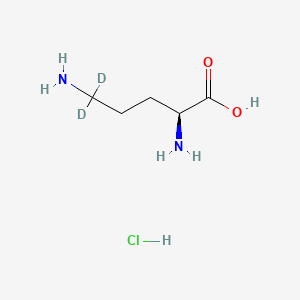
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
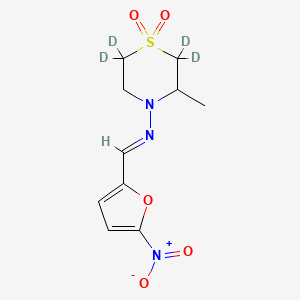
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
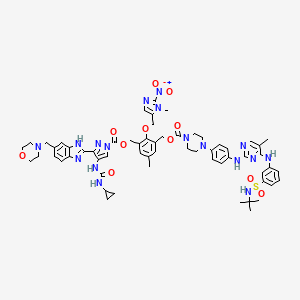
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)
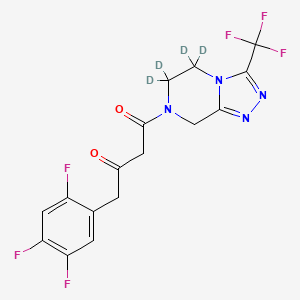
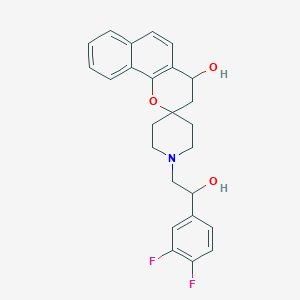

![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
